Methyl 2-{4-[(6-chloro-3-pyridinyl)methoxy]phenyl}acetate
Overview
Description
Methyl 2-{4-[(6-chloro-3-pyridinyl)methoxy]phenyl}acetate is a useful research compound. Its molecular formula is C15H14ClNO3 and its molecular weight is 291.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure Characterization
The compound has been a subject of research for its synthesis and crystal structure characterization. For example, a study by (Mao et al., 2015) focused on synthesizing a similar compound and investigating its molecular structure through various spectroscopic methods and X-ray crystallography. The study revealed complex molecular interactions forming a unique crystal packing structure.
Fungicidal Activity
Research has also been conducted on related compounds for their fungicidal activity. A study by (Liu et al., 2014) synthesized novel compounds containing a similar structure and tested their fungicidal activity against Rhizoctonia solani, finding moderate activity at certain dosages.
Metabolic Pathways and Herbicide Study
The compound's analogs have been studied in the context of herbicides and their metabolic pathways in human and rat liver microsomes. (Coleman et al., 2000) researched chloroacetamide herbicides and their metabolites, contributing to the understanding of their metabolic activation pathways which may lead to carcinogenic effects.
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with various enzymes and receptors within the body .
Mode of Action
Based on its structural similarity to other compounds, it may act through a suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its potential to undergo SM cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
Its potential to form carbon-carbon bonds via sm cross-coupling reactions suggests it could influence the structure and function of various biomolecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 2-{4-[(6-chloro-3-pyridinyl)methoxy]phenyl}acetate. For instance, the efficiency of SM cross-coupling reactions can be affected by the solvent used, the temperature, and the presence of a base .
Properties
IUPAC Name |
methyl 2-[4-[(6-chloropyridin-3-yl)methoxy]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15(18)8-11-2-5-13(6-3-11)20-10-12-4-7-14(16)17-9-12/h2-7,9H,8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITOGBNTVCCBJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207644 | |
Record name | Methyl 4-[(6-chloro-3-pyridinyl)methoxy]benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860784-47-0 | |
Record name | Methyl 4-[(6-chloro-3-pyridinyl)methoxy]benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860784-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[(6-chloro-3-pyridinyl)methoxy]benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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